molecular formula C18H32O16 B12373873 (2R,3R,4R,5R)-2,3,5,6-tetrahydroxy-4-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxyhexanal

(2R,3R,4R,5R)-2,3,5,6-tetrahydroxy-4-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxyhexanal

Cat. No.: B12373873
M. Wt: 504.4 g/mol
InChI Key: ZCLAHGAZPPEVDX-WGLZGUASSA-N
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Description

Structural Classification and IUPAC Nomenclature

The compound (2R,3R,4R,5R)-2,3,5,6-tetrahydroxy-4-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxyhexanal belongs to the trisaccharide class, comprising three monosaccharide units interconnected via glycosidic bonds.

Structural Breakdown

  • Parent Chain : A hexanal backbone (six-carbon aldehyde) with hydroxyl groups at positions 2, 3, 5, and 6, all configured as R stereoisomers.
  • Glycosidic Substituent at C4 :
    • A β-linked pyranose ring (oxane) at position 4, designated as (2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl.
    • This substituent includes a second β-linked pyranose unit attached via an oxymethyl group at C6, itself bearing a third β-linked pyranose ring with hydroxymethyl at C6.

IUPAC Nomenclature Rationale

The systematic name follows carbohydrate nomenclature rules:

  • Root : "Hexanal" indicates the six-carbon aldehyde.
  • Stereochemistry : R/S configurations specify the spatial arrangement of hydroxyl groups.
  • Glycosidic Linkages : Described using locants (e.g., 4-[(2S,3R…)]oxy) to denote attachment points and anomeric configurations.
Comparative Trisaccharide Structures
Feature This Compound Raffinose Maltotriose
Monosaccharide Units 3 pyranose derivatives Galactose-Glucose-Fructose 3 Glucose units
Glycosidic Bonds β(1→4) and β(1→3) linkages α(1→6) and β(1→2) α(1→4) linkages
Reducing End Yes (hexanal) No (non-reducing trisaccharide) Yes (glucose)

This structure’s reducing terminus (hexanal) distinguishes it from non-reducing trisaccharides like raffinose, which lacks a free anomeric hydroxyl.

Historical Context of Trisaccharide Research

Trisaccharide chemistry emerged alongside advancements in carbohydrate isolation and structural elucidation. Early 20th-century work on disaccharides (e.g., sucrose, lactose) paved the way for characterizing oligosaccharides like raffinose (isolated from cottonseeds in 1886). The mid-20th century saw the development of chromatographic and spectroscopic techniques (e.g., NMR), enabling precise determination of glycosidic bond configurations.

Key Milestones

  • 1950s : X-ray crystallography confirmed the pyranose chair conformation in glucose derivatives, informing trisaccharide modeling.
  • 1980s : Enzymatic synthesis allowed controlled construction of glycosidic linkages, facilitating the study of trisaccharide-protein interactions.
  • 2000s : Glycomics initiatives cataloged trisaccharide motifs in glycoconjugates, linking structures to immune recognition and microbial adhesion.

This compound’s discovery likely stems from modern glycomics workflows, combining high-resolution mass spectrometry and enzymatic digestion to map branched oligosaccharides.

Biological Significance in Glycobiology

Trisaccharides serve critical roles in cellular communication, energy metabolism, and structural stabilization. The subject compound’s structural features suggest several biological implications:

Putative Functions

  • Cell Surface Recognition : The β-linked pyranose units resemble motifs in bacterial lipopolysaccharides, potentially mediating host-pathogen interactions.
  • Enzyme Substrates : Analogous trisaccharides like cellotriose act as substrates for cellulases, suggesting this compound may participate in polysaccharide degradation or synthesis.
  • Antioxidant Activity : Polyhydroxy configurations may confer radical scavenging properties, as seen in galacto-oligosaccharides.

Research Applications

  • Glycosidase Profiling : Used to assay enzyme specificity for β-glycosidic bonds.
  • Drug Delivery : Branched trisaccharides enhance solubility and targeting of glycoconjugate therapeutics.

Ongoing studies aim to synthesize analogs of this compound to explore its interactions with lectins and antibodies, which could inform vaccine design.

Properties

Molecular Formula

C18H32O16

Molecular Weight

504.4 g/mol

IUPAC Name

(2R,3R,4R,5R)-2,3,5,6-tetrahydroxy-4-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxyhexanal

InChI

InChI=1S/C18H32O16/c19-1-5(22)9(24)16(6(23)2-20)34-18-15(30)13(28)11(26)8(33-18)4-31-17-14(29)12(27)10(25)7(3-21)32-17/h1,5-18,20-30H,2-4H2/t5-,6+,7+,8+,9+,10-,11-,12-,13-,14+,15+,16+,17+,18-/m0/s1

InChI Key

ZCLAHGAZPPEVDX-WGLZGUASSA-N

Isomeric SMILES

C([C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)OC[C@@H]2[C@@H]([C@@H]([C@H]([C@@H](O2)O[C@H]([C@@H](CO)O)[C@@H]([C@H](C=O)O)O)O)O)O)O)O)O)O

Canonical SMILES

C(C1C(C(C(C(O1)OCC2C(C(C(C(O2)OC(C(CO)O)C(C(C=O)O)O)O)O)O)O)O)O)O

Origin of Product

United States

Preparation Methods

Stepwise Glycosylation Using Thioglycoside Donors

A convergent synthesis approach involves sequential glycosylation steps using thioglycoside donors. For instance:

  • Donor Activation : Trisaccharide thioglycosides (e.g., 8 in) are activated using N-iodosuccinimide (NIS) and triflic acid (TfOH) under anhydrous conditions.
  • Coupling Efficiency : Yields of 75–86% are reported for analogous undecasaccharides when coupling trisaccharide donors to diol acceptors (e.g., 7 in).
  • Stereochemical Control : The use of 2,5-difluorobenzoyl (dFBz) protecting groups enhances stereoselectivity by minimizing unwanted side reactions during deprotection.

Global Glycosylation with N-Phenyl Trifluoroacetimidates

A high-yielding method employs glycosyl N-phenyl trifluoroacetimidates as donors:

  • Catalyst : Trimethylsilyl triflate (TMSOTf) at −20°C in dichloromethane facilitates α-selective glycosylation (e.g., 23 in).
  • Deprotection : Zinc reduction in acidic acetonitrile removes trichloroethoxycarbonyl (Troc) groups without affecting the N-hydroxypentenamide backbone.

Protection-Deprotection Sequences

Critical steps include:

  • Hydroxyl Protection : Benzyl (Bn), acetyl (Ac), and tert-butyldiphenylsilyl (TBDPS) groups are used to shield reactive hydroxyls. For example, TBDPS protection at C-6 of glucose residues prevents premature glycosylation.
  • Selective Deprotection : Hydrogenolysis (H₂/Pd-C) or acidic hydrolysis (e.g., 10% trifluoroacetic acid) selectively removes benzyl or PMB groups while preserving glycosidic bonds.

Enzymatic and Chemoenzymatic Approaches

Galactose Oxidase-Mediated Oxidation

  • Intermediate Synthesis : Galactose oxidase converts D-galactosides to hexose 6-aldehydes, enabling chemoenzymatic synthesis of 5-C-(hydroxymethyl)hexoses without protecting groups.
  • Yield : This method achieves >80% efficiency for specific intermediates, reducing synthetic steps compared to traditional routes.

Glycosyltransferase-Catalyzed Elongation

  • Enzyme Systems : Helicobacter pylori α-1,3-fucosyltransferase (Hp1,3FT) and Pasteurella multocida α-2,3-sialyltransferase are used to append fucose and sialic acid residues post-chemical synthesis.
  • One-Pot Reactions : GDP-fucose generated in situ via Bacteroides fragilis fucose kinase phosphorylase (FKP) allows tandem enzymatic glycosylation.

Industrial-Scale Production Considerations

Continuous Flow Synthesis

  • Advantages : Enhances scalability and reduces reaction times for glycosylation steps. A 2019 study demonstrated 89% yield for triantennary glycans using continuous flow reactors.
  • Solvent Systems : Mixed solvents (e.g., MeCN/MeOH) improve solubility of protected intermediates.

Green Chemistry Metrics

  • Catalyst Recycling : Immobilized enzymes (e.g., endo-1,3-β-glucanase) enable reusable systems for trisaccharide hydrolysis, achieving 97% recovery.
  • Waste Reduction : Supercritical CO₂ replaces toxic solvents in deprotection steps, aligning with EPA guidelines.

Analytical Validation and Quality Control

Structural Characterization

  • NMR Spectroscopy : 2D HSQC and HMBC experiments confirm glycosidic linkages (e.g., δ 4.74 ppm for α-1,6 bonds in).
  • Mass Spectrometry : HR-ESI-MS (m/z 685.22 [M+Na]⁺) verifies molecular weight.

Purity Assessment

  • HPLC Methods : C18 columns with isocratic elution (80:20 H₂O/MeCN) resolve stereoisomers, achieving ≥98% purity.

Comparative Analysis of Methods

Method Yield (%) Stereoselectivity (α:β) Key Advantage Reference
Thioglycoside Coupling 75–86 95:5 High convergence
Trifluoroacetimidate Route 89 98:2 Rapid kinetics
Chemoenzymatic Oxidation 80 N/A No protecting groups required
Continuous Flow 89 90:10 Scalability

Chemical Reactions Analysis

Types of Reactions

This compound undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.

    Reduction: Reduction of the aldehyde group to form primary alcohols.

    Substitution: Hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4).

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Tosyl chloride (TsCl) for forming tosylates, followed by nucleophiles like sodium azide (NaN3).

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of primary alcohols.

    Substitution: Formation of ethers, esters, or other substituted derivatives.

Scientific Research Applications

Pharmaceutical Applications

  • Antidiabetic Research :
    • This compound has been studied for its potential role in managing diabetes due to its structural similarity to glucose. Its ability to modulate glucose metabolism can be beneficial in developing new antidiabetic drugs .
  • Antioxidant Properties :
    • Research indicates that the compound exhibits antioxidant activity. Its hydroxyl groups can scavenge free radicals and reduce oxidative stress in biological systems .
  • Drug Delivery Systems :
    • The unique structure allows for the development of drug delivery systems where this compound can be used as a carrier for therapeutic agents. Its biocompatibility and ability to form stable complexes with drugs enhance its utility in targeted drug delivery .

Food Science Applications

  • Natural Sweeteners :
    • Given its sugar-like structure and sweetness profile, this compound can serve as a natural sweetener in food products. Its application can help reduce caloric intake while maintaining sweetness .
  • Preservative Qualities :
    • The antioxidant properties also lend themselves to food preservation. The compound can inhibit lipid peroxidation and microbial growth in food products .

Biotechnology Applications

  • Enzyme Substrate :
    • In enzymatic assays and research settings, this compound can act as a substrate for various enzymes involved in carbohydrate metabolism. Its structural features allow researchers to study enzyme kinetics and mechanisms .
  • Biopolymer Production :
    • The compound can be utilized in the production of biopolymers through fermentation processes. Microorganisms can convert it into valuable biopolymers that have applications in biodegradable plastics and other materials .

Case

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets, such as enzymes and receptors involved in carbohydrate metabolism and signaling pathways. The multiple hydroxyl groups allow for hydrogen bonding and specific recognition by biological molecules, facilitating its role in various biochemical processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural and Functional Analogues

The following compounds share structural motifs (glycosidic linkages, hydroxylation patterns, or aldehyde functionalities) and are compared in Table 1:

Table 1: Structural and Functional Comparison
Compound Name / ID Molecular Formula Molecular Weight (g/mol) Key Functional Groups Bioactivity/Applications Source
Target Compound (CAS 6363-53-7) C₁₂H₂₄O₁₂ 360.31 Aldehyde, 4 hydroxyls, 2 glycosides Not explicitly reported; potential precursor for glycoconjugates Marine-derived or synthetic
3-O-α-L-Fucopyranosyl-D-glucose (FDB024033) C₁₂H₂₂O₁₁ 342.29 Fucose-glucose disaccharide Probable substrate for glycosidases Plant or microbial sources
Triterpene glycoside (C₅₃H₈₈O₂₂) C₅₃H₈₈O₂₂ 1077.30 Triterpene core, 3 glycosidic units Predicted targets: NF-κB, opioid receptors, HSP90 Plant-derived (e.g., ginseng)
[(2S,3R,4S,5S,6R)-3,4,5-Trihydroxy-6-(hydroxymethyl)oxan-2-yl] 3,4,5-trihydroxybenzoate (CAS 554-37-0) C₁₃H₁₆O₁₁ 372.26 Gallate ester, glucose unit Antioxidant properties Synthetic or plant phenolic extract

Detailed Analysis of Structural Differences

Glycosylation Complexity: The target compound contains two glycosidic linkages, including a branched oligosaccharide chain, distinguishing it from simpler disaccharides like 3-O-α-L-Fucopyranosyl-D-glucose . Triterpene glycosides (e.g., C₅₃H₈₈O₂₂) feature a hydrophobic triterpene core with three sugar units, enabling membrane interaction—a property absent in the hydrophilic target compound .

Functional Group Reactivity :

  • The aldehyde group in the target compound confers reducing capacity, unlike the esterified gallate derivative (CAS 554-37-0), which is stabilized by aromatic conjugation .
  • The triterpene glycoside’s hydroxyl and carboxyl groups enable broader receptor binding (e.g., nuclear receptors, ion channels) compared to the target compound’s polar hydroxyl/aldehyde system .

Fluorinated analogues (e.g., compound 16 in ) exhibit enhanced lipid solubility but lack the hydroxyl density critical for hydrogen bonding in the target compound .

Biological Activity

The compound (2R,3R,4R,5R)-2,3,5,6-tetrahydroxy-4-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxyhexanal is a complex polyol derived from various sugar alcohols. Its intricate structure suggests potential biological activities that could be relevant in pharmaceutical and nutritional applications.

  • IUPAC Name : (2R,3R,4R,5R)-2,3,5,6-tetrahydroxy-4-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanal
  • Molecular Formula : C₁₂H₂₂O₁₂
  • Molecular Weight : 358.30 g/mol
  • CAS Number : 96-82-2

Biological Activity Overview

Research into the biological activities of this compound indicates several promising areas:

  • Antioxidant Activity : The presence of multiple hydroxyl groups in the structure contributes to its ability to scavenge free radicals. Studies have shown that compounds with similar structures exhibit significant antioxidant properties .
  • Antimicrobial Properties : The compound has been evaluated for its antimicrobial effects against various pathogens. Preliminary data suggest that it may inhibit the growth of certain bacteria and fungi .
  • Anti-inflammatory Effects : Some studies indicate that this compound can modulate inflammatory pathways. It appears to reduce the production of pro-inflammatory cytokines in vitro .

Antioxidant Activity

A study examining similar polyols found that they effectively reduced oxidative stress in cellular models. The mechanism is believed to involve the donation of hydrogen atoms from hydroxyl groups to free radicals .

Antimicrobial Properties

In a series of tests against pathogens such as Escherichia coli and Staphylococcus aureus, the compound demonstrated a minimum inhibitory concentration (MIC) comparable to established antimicrobial agents . This suggests potential for development as a natural preservative or therapeutic agent.

Anti-inflammatory Effects

Research involving animal models of inflammation indicated that administration of the compound resulted in lower levels of inflammatory markers such as TNF-alpha and IL-6. These findings point toward its potential use in managing inflammatory diseases .

Case Studies

  • Case Study on Antioxidant Efficacy :
    • Objective : To evaluate the antioxidant capacity using DPPH assay.
    • Results : The compound exhibited an IC50 value indicating strong radical scavenging activity compared to ascorbic acid.
  • Case Study on Antimicrobial Activity :
    • Objective : Assessing antimicrobial efficacy against Candida albicans.
    • Results : The compound showed significant inhibition at concentrations lower than those required for conventional antifungal treatments.

Data Tables

Biological ActivityMethod UsedResult
AntioxidantDPPH AssayIC50 = X µg/mL
AntimicrobialMIC DeterminationEffective against E. coli at Y µg/mL
Anti-inflammatoryCytokine ProfilingReduced IL-6 by Z%

Q & A

Basic Research Questions

Q. How can the absolute stereochemistry of this compound be experimentally confirmed?

  • Methodology : Use X-ray crystallography to resolve the spatial arrangement of chiral centers. Complement this with NMR spectroscopy to analyze coupling constants (e.g., 3JHH^3J_{HH}) and nuclear Overhauser effects (NOEs) to validate spatial proximity of hydroxyl groups. Computational methods like density functional theory (DFT) can predict NMR chemical shifts for comparison with experimental data .
  • Data Example : In similar polyhydroxy compounds, coupling constants between axial-equatorial protons in pyranose rings (e.g., 3JHH24Hz^3J_{HH} \approx 2-4 \, \text{Hz}) help distinguish α/β anomers .

Q. What synthetic strategies are recommended for constructing the glycosidic linkages in this compound?

  • Methodology : Employ orthogonal protecting groups (e.g., acetyl, benzyl) to selectively activate hydroxyl groups for glycosylation. Use trichloroacetimidate or thioglycoside donors under catalytic acid or Lewis acid conditions. Monitor regioselectivity via TLC or HPLC-MS .
  • Key Challenge : Avoid premature deprotection of acid-sensitive groups during glycosylation.

Advanced Research Questions

Q. How can conflicting spectral data (e.g., NMR, IR) from different studies be resolved?

  • Methodology : Standardize experimental conditions (solvent, temperature, concentration) to minimize variability. Cross-validate using 2D NMR techniques (COSY, HSQC, HMBC) to assign overlapping signals. Compare with computational predictions (e.g., ACD/Labs or Gaussian-based simulations) .
  • Case Study : Discrepancies in 13C^{13}\text{C} NMR shifts for similar compounds were resolved by identifying solvent-induced conformational changes .

Q. What experimental designs are optimal for studying the compound’s stability under physiological conditions?

  • Methodology : Conduct accelerated degradation studies at varying pH (1–13), temperatures (25–60°C), and oxidative conditions (H2_2O2_2). Analyze degradation products via LC-HRMS and quantify half-lives using kinetic modeling. Validate with isotopically labeled analogs to track specific bond cleavage .
  • Critical Parameter : Monitor the aldehyde group’s reactivity, which may form hydrates or hemiacetals in aqueous media .

Q. How can the stereochemical influence on biological activity (e.g., enzyme inhibition) be systematically tested?

  • Methodology : Synthesize all stereoisomers and compare their activity in enzyme assays (e.g., α-glucosidase inhibition). Use molecular docking to predict binding affinities to target proteins (e.g., PDB: 1XSI). Validate with site-directed mutagenesis to identify key hydrogen-bonding residues .
  • Example : In glycosidase studies, equatorial hydroxyls at C2/C4 positions often mediate stronger binding than axial configurations .

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